molecular formula C9H14 B8672962 Cycloheptene, 1-ethenyl- CAS No. 65811-18-9

Cycloheptene, 1-ethenyl-

Cat. No.: B8672962
CAS No.: 65811-18-9
M. Wt: 122.21 g/mol
InChI Key: IGCQXPZQGHULRC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Cycloheptene, 1-ethenyl-, can be synthesized through several methods. One common approach involves the ring-opening of cycloheptene oxide with a base, followed by the addition of an ethenyl group. Another method involves the dehydration of cycloheptanol to form cycloheptene, which is then subjected to further reactions to introduce the ethenyl group .

Industrial Production Methods

In an industrial setting, cycloheptene, 1-ethenyl-, can be produced through large-scale chemical processes that involve the use of catalysts and controlled reaction conditions. The use of palladium-catalyzed reactions, such as the Mizoroki-Heck reaction, has been reported to be effective in the synthesis of cycloheptene derivatives .

Chemical Reactions Analysis

Types of Reactions

Cycloheptene, 1-ethenyl-, undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or hydroxylated products.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming cycloheptane derivatives.

    Substitution: The ethenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as halogens and organometallic compounds are used for substitution reactions.

Major Products Formed

    Epoxides: Formed through oxidation reactions.

    Hydroxylated Products: Result from hydroxylation reactions.

    Cycloheptane Derivatives: Produced through reduction reactions.

Scientific Research Applications

Cycloheptene, 1-ethenyl-, has several applications in scientific research:

Mechanism of Action

The mechanism of action of cycloheptene, 1-ethenyl-, involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic addition reactions, where the double bond reacts with electrophiles to form new products. Additionally, the ethenyl group can participate in polymerization reactions, contributing to the formation of complex polymer structures .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene: A six-membered ring with a double bond, similar in structure but with one less carbon atom.

    Cyclooctene: An eight-membered ring with a double bond, larger in size compared to cycloheptene.

    Cyclopentene: A five-membered ring with a double bond, smaller in size compared to cycloheptene.

Uniqueness

Cycloheptene, 1-ethenyl-, is unique due to its seven-membered ring structure, which provides distinct chemical properties and reactivity compared to other cycloalkenes. The presence of the ethenyl group further enhances its versatility in chemical reactions and applications .

Properties

CAS No.

65811-18-9

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

1-ethenylcycloheptene

InChI

InChI=1S/C9H14/c1-2-9-7-5-3-4-6-8-9/h2,7H,1,3-6,8H2

InChI Key

IGCQXPZQGHULRC-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CCCCCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

The latter compound (6.7 g) was dissolved in 40 mL of 1:9 THF:tert-butanol and added dropwise to an ice cold solution of potassium tert-butoxide (8.44 g) in 100 mL of 1:9 THF:tert-butanol. The reaction mixture was stirred in ice for 0.5 hours and at room temperature for 0.5 hours. The reaction mixture was diluted with water (200 mL) and extracted with pentane (2×50 mL). The combined organic layer was washed with water (7×150 mL). organic layer was separated, dried with anhydrous magnesium sulfate, filtered and the solvent removed at atmospheric pressure using a Vigreaux column to give a liquid. Distillation gave 2.6 g (85% yield) of 1-vinyl cycloheptene as established by NMR and IR analyis.
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